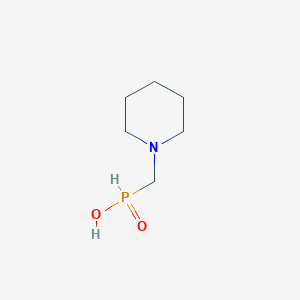
piperidin-1-ylmethylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “piperidin-1-ylmethylphosphinic acid” is known as lanthanum pentanickel. It is a hexagonal intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. This compound is notable for its calcium pentacopper (CaCu5) crystal structure and its ability to store hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum pentanickel can be synthesized through a high-temperature solid-state reaction. The process involves mixing stoichiometric amounts of lanthanum and nickel powders, followed by heating the mixture in an inert atmosphere, such as argon, at temperatures around 1000°C. The reaction is typically carried out in a sealed quartz tube to prevent oxidation .
Industrial Production Methods
In industrial settings, lanthanum pentanickel is produced using similar high-temperature methods but on a larger scale. The raw materials are often melted together in an induction furnace, followed by controlled cooling to form the desired intermetallic compound. The resulting material is then ground into a fine powder for various applications .
Chemical Reactions Analysis
Types of Reactions
Lanthanum pentanickel primarily undergoes hydrogenation and dehydrogenation reactions. It can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly elevated pressures and low temperatures. Conversely, it releases hydrogen when the pressure decreases or the temperature increases .
Common Reagents and Conditions
Hydrogenation: Requires hydrogen gas and is typically carried out at pressures around 2 bar and temperatures below 100°C.
Dehydrogenation: Involves heating the hydride to release hydrogen, often requiring temperatures above 100°C.
Major Products Formed
Hydrogenation: Forms LaNi5Hx.
Dehydrogenation: Releases hydrogen gas and reforms LaNi5.
Scientific Research Applications
Lanthanum pentanickel has several scientific research applications:
Hydrogen Storage: Due to its high hydrogen storage capacity, it is used in hydrogen storage systems for fuel cells and hydrogen-powered vehicles.
Catalysis: It serves as a catalyst in hydrogenation reactions, particularly in the hydrogenation of propylene.
Separation and Purification: Used in the separation and purification of hydrogen from gas mixtures.
Energy Storage: Employed in metal hydride batteries as a hydrogen storage material.
Mechanism of Action
The mechanism by which lanthanum pentanickel exerts its effects is primarily through its ability to absorb and release hydrogen. The compound’s crystal structure allows for the reversible insertion of hydrogen atoms into its lattice. This process involves the formation of metal-hydrogen bonds, which can be broken and reformed under varying pressure and temperature conditions .
Comparison with Similar Compounds
Similar Compounds
Calcium pentacopper (CaCu5): Shares a similar crystal structure but does not have the same hydrogen storage capacity.
Magnesium nickel (Mg2Ni): Another hydrogen storage alloy but with different storage capacities and reaction conditions.
Uniqueness
Lanthanum pentanickel is unique due to its high hydrogen storage density and the stability of its hydride form. It can store hydrogen at densities comparable to liquid hydrogen but at much lower pressures, making it safer and more efficient for practical applications .
Properties
IUPAC Name |
piperidin-1-ylmethylphosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO2P/c8-10(9)6-7-4-2-1-3-5-7/h10H,1-6H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCDNNEPSABNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CP(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
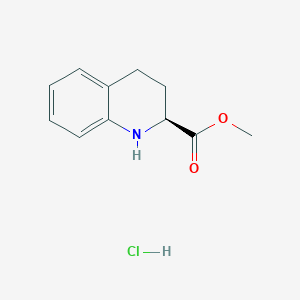
![4-chloro-3H-pyrimido[4,5-b]indole](/img/structure/B7988122.png)

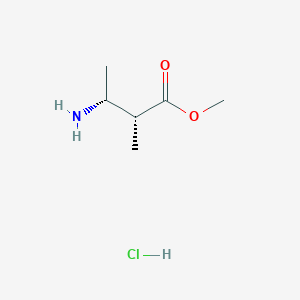
![methyl (3S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B7988145.png)
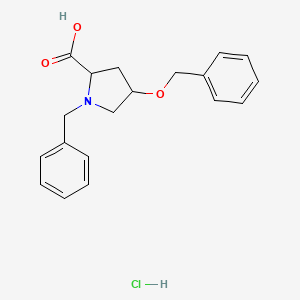
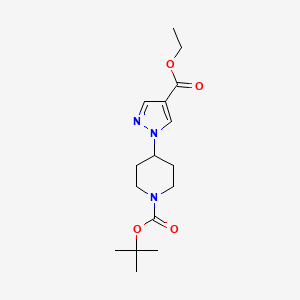
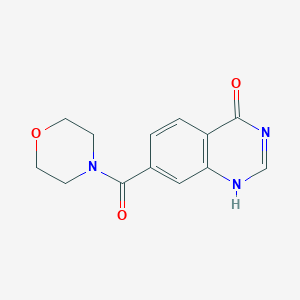
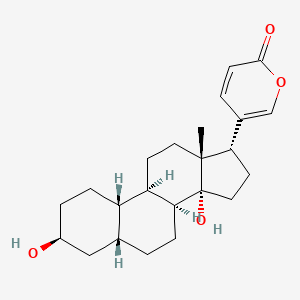
![Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate](/img/structure/B7988178.png)
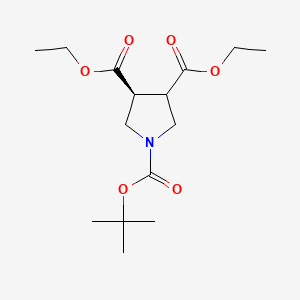
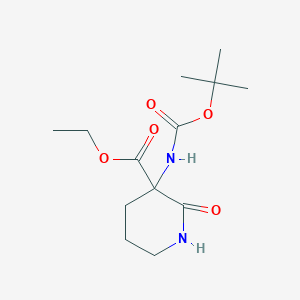
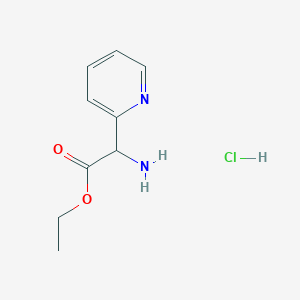
![1H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one](/img/structure/B7988213.png)
